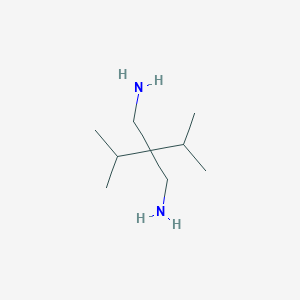

2,2-Di(propan-2-yl)propane-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

127526-22-1 |

|---|---|

Molecular Formula |

C9H22N2 |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,2-di(propan-2-yl)propane-1,3-diamine |

InChI |

InChI=1S/C9H22N2/c1-7(2)9(5-10,6-11)8(3)4/h7-8H,5-6,10-11H2,1-4H3 |

InChI Key |

QZEZWQOLKWEDBT-UHFFFAOYSA-N |

SMILES |

CC(C)C(CN)(CN)C(C)C |

Canonical SMILES |

CC(C)C(CN)(CN)C(C)C |

Synonyms |

1,3-Propanediamine, 2,2-bis(1-methylethyl)- |

Origin of Product |

United States |

Contextualizing Sterically Hindered Diamines in Modern Chemical Science

Sterically hindered amines, characterized by bulky substituents around the nitrogen atoms, are of significant interest in synthetic and theoretical chemistry. echemi.com This steric bulk can dramatically alter the reactivity and coordination properties of the amine, leading to novel applications in catalysis, materials science, and coordination chemistry. In recent years, there has been a surge in the development of synthetic methods to access these complex molecules, driven by their potential to influence reaction selectivity and stabilize unusual oxidation states in metal complexes. nih.govorganic-chemistry.org

1,3-Diamines, in particular, serve as important building blocks in organic synthesis and are found in various natural products and pharmaceuticals. rsc.orgresearchgate.net When combined with significant steric hindrance, as in the case of 2,2-disubstituted propane-1,3-diamines, these molecules offer a unique platform for creating highly specific catalytic environments and robust materials. The strategic placement of bulky groups can control the access of substrates to a catalytic center, thereby dictating the stereochemical outcome of a reaction. nih.gov

Significance of 2,2 Di Propan 2 Yl Propane 1,3 Diamine As a Model Compound in Fundamental and Applied Research

While direct research on 2,2-Di(propan-2-yl)propane-1,3-diamine is limited, its structural analogues, such as 2,2-dimethyl-1,3-propanediamine (B1293695) and N,N'-di(propan-2-yl)propane-1,3-diamine, provide valuable insights into its potential significance. These related compounds are known to act as versatile bidentate ligands in the formation of metal complexes and as components in the synthesis of high-performance polymers. sigmaaldrich.comsigmaaldrich.com

The core structure of this compound, featuring two isopropyl groups at the central carbon of the propane (B168953) backbone, presents a unique steric environment. This "neopentyl-like" core, substituted with two primary amine groups, makes it an intriguing candidate for creating specific metal coordination spheres. The bulky isopropyl groups can enforce specific geometries on the resulting metal complexes, potentially leading to enhanced catalytic activity or selectivity.

Table 1: Comparison of Physical Properties of Related 1,3-Diamines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 1,3-Diaminopropane (B46017) | 109-76-2 | C3H10N2 | 74.12 | 140.1 | -12 | 0.888 |

| 2,2-Dimethyl-1,3-propanediamine | 7328-91-8 | C5H14N2 | 102.18 | 152-154 | 29-31 | 0.851 |

| N,N'-Di(propan-2-yl)propane-1,3-diamine | 63737-71-3 | C9H22N2 | 158.28 | 186.1 | N/A | 0.809 |

| N,N,2,2-Tetramethyl-1,3-propanediamine | 53369-71-4 | C7H18N2 | 130.23 | 155-158 | N/A | 0.818 |

The synthesis of such a sterically encumbered diamine likely presents challenges, requiring specialized synthetic routes. Methods for preparing similar 1,3-diamines often involve multi-step sequences, such as the reduction of dinitro compounds or rhodium-catalyzed C-H insertion reactions. nih.gov The successful synthesis and characterization of this compound would be a significant step, allowing for a systematic investigation of how the gem-diisopropyl group influences its chemical behavior.

In applied research, this compound could serve as a unique monomer in polymerization reactions. The incorporation of its bulky, rigid core into polymer chains could lead to materials with enhanced thermal stability and specific mechanical properties, analogous to how 2,2-dimethyl-1,3-propanediamine is used in the production of polyamides and polyurethanes. sigmaaldrich.comsigmaaldrich.com

Research Trajectories and Key Challenges for Bulky 1,3 Diamine Architectures

Advanced Strategies for the Preparation of Highly Substituted 1,3-Diamines

The synthesis of 1,3-diamines with significant steric bulk around the carbon backbone requires specialized methods that can overcome the low reactivity of hindered precursors.

Reductive Amination Pathways for Sterically Demanding Systems

Direct reductive amination (DRA) is a highly effective one-pot method for synthesizing amines from carbonyl compounds. nih.gov However, its application to the synthesis of sterically demanding tertiary and certain secondary amines is often challenging. nih.govrsc.org The reaction of bulky ketones with amines is particularly difficult due to the steric hindrance that impedes the formation of the necessary iminium intermediate. nih.govmdpi.com

To address these limitations, specialized catalytic systems have been developed. An atom-economical approach utilizes rhodium (Rh) and ruthenium (Ru) catalysts with carbon monoxide as a deoxygenating agent to facilitate the direct reductive amination of ketones. rsc.orgnih.gov Another effective method employs trichlorosilane (B8805176) as a reducing agent, activated by an organic Lewis base like tetramethylethylenediamine (TMEDA). nih.gov This system is particularly effective because the reductant, HSiCl₃, also acts as a water scavenger, which helps to drive the equilibrium towards the formation of the sterically hindered iminium ion. nih.gov The in-situ generation of a key hemiaminal intermediate, facilitated by proton exchange, can also enable the selective reductive amination to produce hindered amines. mdpi.com

Table 1: Selected Catalytic Systems for Direct Reductive Amination of Hindered Ketones

| Catalyst System | Reducing Agent / Co-reagent | Key Advantages |

|---|---|---|

| Rhodium or Ruthenium complexes | Carbon Monoxide (CO) | Atom-economical, deoxygenating agent. rsc.orgnih.gov |

| - | Trichlorosilane (HSiCl₃) / TMEDA | Effective for hindered ketones, reductant acts as water scavenger. nih.gov |

| Palladium on g-C₃N₄ | Hydrogen (H₂) | Facilitates generation of hemiaminal intermediate. mdpi.com |

Catalytic Hydrogenation of Dinitropropane Precursors

A well-established pathway to 1,3-diamines involves the catalytic hydrogenation of corresponding 1,3-dinitro compounds. For a closely related analogue, 1,3-diamino-2,2-dimethylpropane, a known synthesis route begins with the reaction of acetone (B3395972) and nitromethane (B149229) to produce 2,2-dimethyl-1,3-dinitropropane. google.com This dinitro compound is then reduced via hydrogenation to yield the final diamine. google.com

This methodology can be directly extrapolated for the synthesis of this compound. The precursor, 2,2-diisopropyl-1,3-dinitropropane, would be synthesized from the condensation of diisopropyl ketone with nitromethane. The subsequent step is the catalytic hydrogenation of the dinitro compound. Various catalysts are effective for the reduction of nitro groups, with recent advancements exploring mechanochemical methods using inexpensive iron powder and water as a hydrogen source, offering a green and efficient alternative under ambient conditions. rsc.org

Condensation Reactions with Bulky Aldehydes or Ketones and Subsequent Reduction

Multi-step syntheses involving condensation reactions provide a versatile route to highly substituted carbon backbones. For sterically hindered 1,3-diamines, a plausible route begins with a Claisen-type condensation. The synthesis of bulky β-diketones, which can serve as key intermediates, has been demonstrated through the condensation of hindered acid chlorides with enolates in noncoordinating solvents, achieving high yields. nih.gov

Following the creation of a suitable β-dicarbonyl or related intermediate from a bulky ketone like diisopropyl ketone, subsequent chemical transformations would be required. These steps would involve converting the carbonyl functionalities into amine groups. This could be achieved through processes such as the formation of a dioxime followed by reduction, or reductive amination of the ketone moieties, ultimately leading to the desired 1,3-diamine structure.

Chemo-Enzymatic and Biosynthetic Approaches for Diamine Production

Modern synthetic chemistry increasingly integrates enzymatic transformations to achieve high selectivity and efficiency. nih.gov While direct biosynthesis of a complex molecule like this compound is not established, the natural pathways for simpler diamines like 1,3-diaminopropane (B46017) offer a blueprint. nih.gov Microorganisms synthesize 1,3-diaminopropane from precursors like L-aspartate or spermidine (B129725) via specific decarboxylase and dehydrogenase enzymes. nih.gov

Chemo-enzymatic strategies leverage the strengths of both chemical and biological catalysis. rsc.org A viable approach for producing hindered chiral amines involves a chemical reaction to create a prochiral ketone, followed by stereoselective amination using an enzyme like an ω-transaminase (ATA). csic.es Such a process could couple an initial aldol (B89426) condensation to build the carbon skeleton with a subsequent enzymatic reduction and amination to install the chiral amine centers with high enantiomeric excess. csic.esmedchemexpress.com These methods are categorized by their use of enzymes for late-stage functionalization, generation of reactive intermediates, or regio- and stereoselective cyclizations. nih.gov

Regioselective and Stereoselective Synthesis of Vicinal Diamines and Related Structures

The principles governing the synthesis of vicinal (1,2) diamines offer valuable insights for controlling the structure of more complex diamines like 1,3-isomers. rsc.org Achieving regioselectivity—the ability to control which position on a molecule reacts—is crucial for avoiding the formation of unwanted isomers.

One powerful strategy is the use of a directing group, which coordinates to a catalyst and positions it to facilitate a reaction at a specific site. nih.gov Rhodium-catalyzed hydroamination, for instance, can be directed by a nearby amine to ensure the formation of a single regioisomer. nih.gov Three-component reactions, which combine multiple reactants in a single step, have also been developed for the regioselective synthesis of vicinal diamines from styrenes, acetonitrile, and azodicarboxylates. nih.govorganic-chemistry.org Other methods achieve regioselectivity through the controlled ring-opening of cyclic intermediates such as aziridines or cyclic sulfamidates with a nucleophile. mdpi.com These strategies, while often focused on 1,2-diamines, demonstrate the level of control that can be exerted through catalyst and substrate design, which is applicable to the synthesis of highly substituted 1,3-diamines.

Optimization of Reaction Conditions for Yield, Purity, and Scalability of Bulky Diamines

Optimizing reaction conditions is a critical process in chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact, which is essential for scalability. sigmaaldrich.comacs.org This involves systematically altering parameters such as temperature, reaction time, solvent, and the concentrations of catalysts and reagents. acs.orgresearchgate.net

A case study in optimization is the mechanochemical reduction of nitroarenes using iron powder. rsc.org Researchers systematically varied parameters to find the ideal conditions. For example, the amount of iron was tested at different equivalents, with 3.0 equivalents found to be optimal, as lower amounts led to incomplete conversion and higher amounts offered no significant benefit. rsc.org Similarly, the volume of water used as a grinding auxiliary was optimized to ensure efficient reaction without drying out the mixture. rsc.org This systematic approach, whether by varying one factor at a time (OFAT) or using statistical methods like Design of Experiments (DoE), is fundamental to developing robust and scalable synthetic routes for bulky diamines. acs.org

Table 2: Example of Reaction Optimization for Nitro Reduction (Model Reaction) Based on findings for a related chemical process. rsc.org

| Entry | Iron Equiv. | Water (mL/g) | Frequency (Hz) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | 4.0 | 2 | 30 | 4 | >99 |

| 2 | 3.0 | 2 | 30 | 4 | >99 |

| 3 | 2.0 | 2 | 30 | 6 | Incomplete |

| 4 | 3.0 | 1 | 30 | 6 | Incomplete |

| 5 | 3.0 | 2 | 25 | 4 | >99 |

| 6 | 3.0 | 2 | 20 | 6 | Incomplete |

This table illustrates a typical optimization process where parameters are varied to achieve the best outcome.

Scientific Literature Lacks Data for Detailed Analysis of this compound

A thorough investigation of available scientific literature and chemical databases reveals a significant lack of specific research on the coordination chemistry and ligand design principles of the chemical compound This compound . Consequently, it is not possible to generate a scientifically accurate and detailed article following the requested outline, as the primary research data for this specific molecule does not appear to be published.

The requested article structure centers on fundamental aspects of this ligand's behavior, including its chelation with transition metals, the influence of its steric bulk, and the formation of related Schiff base complexes. However, searches for this compound, also known as 2,2-diisopropylpropane-1,3-diamine, did not yield specific studies on its synthesis, coordination with metal ions such as Cu(I), Ni(II), Co(II), Au(III), or Pt(II), or its use in the rational design of coordination compounds.

While extensive research exists for less sterically hindered analogues such as 2,2-dimethyl-1,3-propanediamine (B1293695) and the parent 1,3-diaminopropane, extrapolating this data would be speculative and would not adhere to the strict focus on "this compound". The principles of coordination chemistry suggest that the two bulky isopropyl groups on the central carbon atom of the diamine backbone would impart extreme steric hindrance. This bulk would be expected to profoundly influence coordination geometry, favoring lower coordination numbers and potentially preventing the formation of stable complexes with certain metal ions that are common with less hindered diamines.

For instance, studies on related sterically hindered diamines show that bulky substituents can disrupt typical coordination geometries, such as square planar arrangements, and can influence the self-assembly of polynuclear complexes. However, without experimental data specific to this compound, any discussion of its bidentate coordination modes, inherent ring strain, or the electronic and steric environments it creates in complexes would be theoretical and not based on established research findings.

Similarly, information regarding the synthesis and coordination behavior of Schiff base ligands derived from this specific diamine is absent from the surveyed literature.

Given the constraints to focus solely on documented findings for this compound, and the lack of such findings, the creation of an authoritative and factual article as requested is not feasible at this time.

Mechanistic Investigations of Reactions Involving 2,2 Di Propan 2 Yl Propane 1,3 Diamine

Steric Hindrance Effects on Reaction Kinetics and Thermodynamics

The steric bulk imposed by the two propan-2-yl substituents at the C2 position of the propane-1,3-diamine backbone profoundly influences its reactivity. These bulky groups create a sterically hindered environment around the amino functionalities, which in turn modulates the kinetics and thermodynamics of reactions in which it participates.

Nucleophilicity Modulation by Bulky Alkyl Substituents

The nucleophilicity of the nitrogen atoms in 2,2-di(propan-2-yl)propane-1,3-diamine is significantly tempered by the presence of the adjacent bulky isopropyl groups. This steric hindrance impedes the approach of electrophiles to the nitrogen centers, thereby reducing the rate of nucleophilic attack compared to less hindered diamines. This effect has been observed in various reactions, including its use as a ligand in the preparation of metal complexes with elements like aluminum, gallium, and copper. sigmaaldrich.com The formation of these complexes, which can act as catalysts, is a direct consequence of the diamine's ability to form strong covalent bonds, although the reaction rates may be slower due to steric impediment. sigmaaldrich.com

The impact of alkyl substituents on the nucleophilicity and reaction rates of diamines has been a subject of detailed kinetic studies. For instance, investigations into the reaction of tetrachloroplatinate(II) with propane-1,3-diamine have revealed a two-stage process where the rate is dependent on the concentration of the diamine. rsc.org While this study does not involve the exact title compound, it provides a framework for understanding how the protonation state and concentration of a diamine influence the rate of substitution reactions. rsc.org The bulky nature of the substituents in this compound would be expected to further influence these reaction pathways.

Intramolecular Hydrogen Bonding and Conformational Dynamics

Theoretical conformational analyses of related diamines, such as 2,2-dimethylpropane-1,3-diamine, have identified various staggered and eclipsed conformations with different energy levels. mdpi.com The staggered conformations, including gauche and anti arrangements, represent energy minima. mdpi.com The presence of bulky isopropyl groups in this compound would likely favor conformations that minimize steric interactions between these groups and the amino functions.

Furthermore, studies on similar structures have highlighted the presence of N—H⋯S and C—H⋯S intramolecular hydrogen bonds, which are described by specific graph-set symbols. researchgate.net In protonated forms, diamines can form clusters with other molecules, a process that has been studied in the gas phase for propane-1,3-diamine. nist.gov These interactions are crucial in understanding the behavior of this compound in various chemical environments, from solution to the solid state.

Role of this compound in Catalytic Cycles

The unique steric and electronic properties of this compound make it a valuable component in various catalytic systems, including organocatalysis, metal-catalyzed processes, and polymerization reactions.

Organocatalytic Applications: Hydrogen-Atom Transfer (HAT) and Nitroso Aldol (B89426) Reaction Mechanisms

In the realm of organocatalysis, diamines can act as catalysts for a variety of transformations. Chiral diamine catalysts, for instance, have been successfully employed in the N-selective nitroso aldol reaction. mdpi.com The mechanism of this reaction involves the formation of an enamine intermediate from the reaction of the diamine with a ketone. mdpi.com The enantioselectivity of the reaction is often governed by hydrogen bonding interactions between the catalyst and the reactants, which can be influenced by the steric bulk of the diamine. mdpi.com

The nitroso aldol reaction is a significant method for introducing nitrogen and oxygen functionalities into organic molecules. csic.es The regioselectivity of this reaction, leading to either α-amino or α-hydroxy carbonyl compounds, can be controlled by the choice of catalyst, including metal and organic catalysts. csic.es While specific studies on this compound in this context are not detailed in the provided results, the principles of diamine-catalyzed nitroso aldol reactions suggest its potential utility in controlling selectivity through its sterically demanding framework.

Metal-Catalyzed Processes: Insights into N-Arylation and Hydroamidation Mechanisms

This compound can serve as a bidentate ligand in the formation of metal complexes with elements such as copper, which can then act as catalysts. sigmaaldrich.com In metal-catalyzed reactions like hydroamination and hydroamidation, the ligand plays a crucial role in determining the efficiency and selectivity of the process. acs.org These reactions involve the addition of an N-H bond across a carbon-carbon multiple bond. acs.org

Palladium complexes, for example, are widely used to catalyze intramolecular hydroaminations of alkynes. acs.org The structure of the diamine ligand can influence the coordination environment of the metal center, thereby affecting the catalytic activity. The steric bulk of this compound could be advantageous in promoting certain reaction pathways or in stabilizing the catalytic species.

Pathways of Oxidative Degradation and Chemical Stability in Complex Environments

The chemical stability and pathways of oxidative degradation of this compound are of significant interest, particularly in environments where it may be subjected to oxidative stress or prolonged exposure to reactive species. While specific mechanistic studies on the oxidative degradation of this compound are not extensively documented in publicly available literature, general principles of amine chemistry, combined with research on structurally related compounds, provide a basis for understanding its likely behavior.

The oxidative stability of aliphatic amines is influenced by factors such as the degree of substitution on the nitrogen atoms and the steric environment around the amine functional groups. The presence of two primary amine groups in this compound suggests potential susceptibility to oxidation, a common degradation pathway for amines. Oxidation can be initiated by various agents, including atmospheric oxygen, peroxides, and radical species.

General mechanisms for the oxidation of primary aliphatic amines can proceed through several pathways, often involving the formation of radical intermediates. For instance, the oxidation of aliphatic diamines by agents like peroxodisulphate has been shown to be a second-order reaction, first order in both the diamine and the oxidizing agent. rsc.org The reaction often leads to the formation of aldehydes or ketones. In the case of this compound, oxidation would likely target the carbon atoms adjacent to the nitrogen atoms.

However, the significant steric hindrance imposed by the two isopropyl groups on the quaternary carbon at the 2-position is expected to play a crucial role in the chemical stability of this molecule. This steric bulk can shield the amine groups and the adjacent methylene (B1212753) carbons from attack by oxidizing agents. Studies on other alkyl-substituted amines have demonstrated that branching in the alkyl group significantly influences their reactivity. dtic.mil For example, research on the enzymatic oxidation of C-alkyl substituted diamines has shown that increased substitution, particularly near the amine groups, can dramatically decrease the rate of oxidation, with highly substituted derivatives being poor substrates for oxidizing enzymes. nih.gov This suggests that this compound would exhibit greater stability against certain oxidative pathways compared to linear or less sterically hindered diamines.

In complex environments, such as in industrial applications where the diamine might be part of a formulation exposed to heat, light, or chemical contaminants, its degradation could be accelerated. For instance, in aqueous solutions containing carbon dioxide, as is relevant in carbon capture technologies, diamines can undergo thermal degradation. uky.edu For other diamines, proposed degradation pathways in such environments include intermolecular cyclization to form species like imidazolidinones or the formation of ureas through nucleophilic attack by a free amine group. uky.edu While these specific pathways have not been confirmed for this compound, they represent plausible degradation routes in similar complex, aqueous environments.

The table below summarizes the anticipated impact of the structural features of this compound on its chemical stability, drawing comparisons with less substituted diamines.

| Structural Feature | Expected Influence on Stability | Rationale |

| Two Primary Amine Groups | Potential for Oxidative Degradation | Primary amines are generally susceptible to oxidation, which can lead to the formation of imines, aldehydes, or ketones. |

| Quaternary Carbon at the 2-Position | Enhanced Stability | The absence of a hydrogen atom on the central carbon of the propane (B168953) backbone prevents oxidation at this site. |

| Two Isopropyl Groups (Steric Hindrance) | Significantly Enhanced Stability | The bulky isopropyl groups sterically shield the primary amine groups and adjacent methylene carbons from attack by oxidizing agents, thereby slowing down degradation reactions. This is consistent with observations for other sterically hindered amines. dtic.milnih.gov |

It is important to note that the actual degradation products and the precise mechanistic pathways will be highly dependent on the specific conditions, including the nature of the oxidizing agent, temperature, pH, and the presence of catalysts or inhibitors. Future experimental studies focusing specifically on this compound are necessary to fully elucidate its oxidative degradation pathways and to quantify its chemical stability in various complex environments.

Computational and Theoretical Studies on 2,2 Di Propan 2 Yl Propane 1,3 Diamine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the molecular and electronic properties of molecules from first principles, without the need for experimental data. For a molecule like 2,2-di(propan-2-yl)propane-1,3-diamine, these methods can provide invaluable insights into its stable geometries, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. nih.gov It is used to determine the optimized ground-state geometry, where the molecule exists at its lowest energy state.

Geometry Optimization: The first step in most computational analyses is to find the minimum energy structure. For a flexible molecule like a substituted propane-1,3-diamine, this involves exploring the potential energy surface to find the most stable conformer. Research on the analogous 2,2-dimethylpropane-1,3-diaminium (dmpnH2)2+ cation using DFT calculations at the B3-LYP/def-SV(P) level of theory has shown that the global minimum energy conformation is the anti-anti-conformation. mdpi.com In this arrangement, the N-C-C-C-N backbone is planar, minimizing steric repulsion between the terminal amino groups. Other conformers, such as anti-gauche and gauche-gauche, exist as local minima at slightly higher energies. mdpi.com Given the structural similarity, this compound is expected to adopt a similar preference for an extended anti-anti conformation to minimize the steric clash of its bulky di-isopropyl groups.

Interactive Table 1: Predicted Relative Energies of 2,2-Dimethylpropane-1,3-diaminium Cation Conformers (Model for Bulky Diamines) This table is based on data for the (dmpnH2)2+ cation, which serves as a model to illustrate the expected conformational energy landscape for sterically hindered 1,3-diamines.

| Conformation | Dihedral Angles (Θ1/Θ2) | Relative Energy (kJ·mol⁻¹) | Stability Rank |

|---|---|---|---|

| anti-anti (aa) | 180° / 180° | 0 | 1 (Global Minimum) |

| anti-gauche (ag) | 180° / ~76° | 13 | 2 (Local Minimum) |

Spectroscopic Properties: Once an optimized geometry is obtained, DFT and its time-dependent extension (TD-DFT) can predict a variety of spectroscopic properties. youtube.com For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These theoretical spectra are crucial for interpreting experimental data, allowing for the assignment of specific vibrational modes to functional groups. For this compound, DFT would predict characteristic N-H stretching frequencies, C-H vibrations of the propane (B168953) and isopropyl groups, and skeletal C-C and C-N vibrations. Furthermore, TD-DFT can be employed to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. nih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that maps the charge distribution of a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the amine groups due to the high electronegativity and lone pairs of electrons. These are the primary sites for electrophilic attack and coordination to metal ions.

Positive Potential (Blue): Located around the hydrogen atoms of the amine groups (-NH2) and, to a lesser extent, the C-H protons. These regions are susceptible to attack by nucleophiles.

Neutral Potential (Green): The alkyl backbone and isopropyl groups would show a relatively neutral potential.

This charge distribution is critical for understanding the molecule's intermolecular interactions, such as hydrogen bonding. In the protonated (dmpnH2)2+ cation, the positive charge is delocalized, but the N-H protons become highly electrophilic, readily forming strong charge-assisted hydrogen bonds with anions or solvent molecules. mdpi.comresearchgate.net The steric bulk of the di-isopropyl groups can also influence the accessibility of these charged regions, hindering diffusion and interaction with other molecules in certain orientations. nih.gov

Modeling Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. This provides a molecular-level understanding of reaction selectivity and rates.

Enantioselectivity and Stereochemical Control Simulations

Bulky chiral diamines are frequently used as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. While this compound is itself achiral, its derivatives or its coordination to a metal center can create a chiral environment. Computational simulations are key to understanding and predicting this stereocontrol.

Models of reactions catalyzed by metal complexes bearing sterically demanding ligands show that the bulkiness is the key to selectivity. rsc.org DFT calculations can be used to model the transition states for the formation of both possible enantiomers (R and S). The calculated energy difference between these diastereomeric transition states allows for the prediction of the enantiomeric excess (ee) of the reaction. The bulkier ligand preferentially blocks one face of the reactive center, making the approach of the substrate from one direction energetically more favorable. For a ligand like this compound, the large isopropyl groups would create a well-defined chiral pocket around a coordinated metal, forcing substrates to bind in a specific orientation, thus leading to high enantioselectivity. mdpi.com

Kinetic and Thermodynamic Profiling of Bulky Diamine Reactions

Computational chemistry allows for the detailed investigation of both the kinetic and thermodynamic aspects of a reaction. nih.govacs.org This involves constructing a potential energy surface profile that connects reactants, transition states, intermediates, and products.

Thermodynamic Profiling: This involves calculating the relative energies (enthalpies and Gibbs free energies) of the reactants and products. A negative reaction energy indicates a thermodynamically favorable (exergonic) process. Studies on bulky diamines in CO2 capture, for example, show how steric interactions can affect the thermodynamic favorability of carbamate (B1207046) formation. researchgate.net

Kinetic Profiling: This focuses on the energy of the transition state(s). The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which governs the reaction rate. A lower activation energy means a faster reaction. DFT calculations are used to locate the precise geometry of the transition state and determine its energy. nih.gov For reactions involving this compound, its bulky nature would be expected to significantly influence the activation energies of competing reaction pathways, thereby controlling product distribution. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of Flexible Diamine Systems

The flexibility of the propane backbone and the rotational freedom of the large substituent groups make the conformational landscape of this compound complex and dynamic.

A detailed conformational analysis of the related (dmpnH2)2+ cation identified several key conformers. mdpi.com The primary rotational freedom is around the C1-C2 and C2-C3 bonds. The most stable conformations are staggered (anti and gauche), while the eclipsed conformations represent energy maxima on the potential energy surface. The anti-periplanar conformation, where the amine groups are 180° apart, is the most stable due to minimized steric hindrance. mdpi.com This principle is a cornerstone of conformational analysis for flexible alkanes. acs.org

While DFT provides a static picture of these conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.comrsc.org In an MD simulation, the movements of all atoms in the system (the diamine and surrounding solvent molecules) are calculated over thousands of small time steps by solving Newton's equations of motion. This approach allows researchers to:

Observe transitions between different conformations in solution. mdpi.com

Determine the lifetime and population of each conformer. mdpi.com

Analyze how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent forces.

For this compound, MD simulations would reveal how the bulky isopropyl groups sweep through space, influencing the molecule's effective shape and its ability to interact with other species in a dynamic environment.

Applications of 2,2 Di Propan 2 Yl Propane 1,3 Diamine in Advanced Materials

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The tunability of their structure and function allows for their use in a wide range of applications. mdpi.comnih.gov Diamines are often incorporated into MOFs to introduce specific functionalities.

2,2-Di(propan-2-yl)propane-1,3-diamine as a Linker for Porous Frameworks

While specific studies detailing the use of this compound as a primary linker in MOF synthesis are not extensively documented, its structure is analogous to other diamines used for modifying and functionalizing porous frameworks. Diamines are typically appended to open metal sites within a pre-existing MOF structure. For instance, in frameworks like Mg₂(dobpdc), the adsorption and desorption behaviors for gases such as CO₂ can be systematically adjusted by the choice of the appended amine. researchgate.net The bulky nature of the substituents on the diamine is noted to enhance the framework's stability against exposure to oxygen, sulfur dioxide, and water vapor, which are relevant under real-world conditions like flue gas. researchgate.net The incorporation of this compound would be expected to leverage its bulky isopropyl groups to create specific pore environments and enhance structural robustness.

Engineering Pore Environments and Functionalization Strategies in MOFs

The design and modification of the pore structure are critical advantages of MOF materials for applications such as gas separation. researchgate.net Functionalization with amines is a key strategy to enhance the performance of MOFs, for example, in propadiene/propylene separation. An amine-functionalized MOF, JXNU-15(NH₂), demonstrated enhanced separation performance compared to its non-functionalized counterpart, a result attributed to the introduced amine groups. nih.gov

The bulky isopropyl groups of this compound could be used to strategically engineer the pore environment. By occupying significant space, these groups can fine-tune the pore size and shape, potentially creating selective binding pockets or restricting access to certain molecules, thereby enhancing the molecular sieving properties of the MOF. researchgate.netnih.gov This strategy of using sterically hindered linkers or functional groups is a recognized method for optimizing the separation performance of MOFs for challenging mixtures like propane (B168953) and propylene. nih.govdoi.org

Interactive Table: Comparison of MOF Functionalization Strategies

| Functionalization Strategy | Targeted Application | Potential Effect of this compound |

|---|---|---|

| Appending to open metal sites | CO₂ Capture | Enhanced stability and modified CO₂ adsorption isotherm |

| Primary linker in synthesis | Gas Separation | Creation of tailored pore sizes for selective molecular exclusion |

Advanced Polymeric Materials as Precursors

The incorporation of specific diamine monomers into polymers like polyamides, polyurethanes, and polyimides is a well-established method for tailoring their final properties. The structure of the diamine plays a pivotal role in determining the polymer's thermal stability, mechanical properties, and solubility.

Incorporation into Polyamides and Polyurethanes: Structure-Property Relationships

The synthesis of polyamides from diamines and diacids (or their derivatives) can be influenced by the structure of the diamine monomer. While 1,3-diaminopropane (B46017) has been utilized in the production of polyamides, challenges in processing have been noted. google.com The introduction of bulky side groups, such as the isopropyl groups in this compound, would be expected to significantly disrupt chain packing. This disruption can lead to a decrease in crystallinity, which in turn could enhance solubility and lower the melting point of the resulting polyamide, potentially improving its processability.

Similarly, in polyurethanes, which are synthesized from diisocyanates and diols, diamines can be used as chain extenders. The structure of the chain extender has a profound impact on the morphology and properties of the final polyurethane. The use of a sterically hindered diamine like this compound could influence the phase separation between hard and soft segments, thereby affecting the mechanical properties such as elasticity and tensile strength.

Role in Polyimide Synthesis and Network Architecture

Polyimides are known for their excellent thermal stability, mechanical properties, and chemical resistance. researchgate.net They are typically synthesized from the reaction of a dianhydride and a diamine. The properties of the resulting polyimide are highly dependent on the chemical structure of the monomers. Introducing bulky, non-planar groups is a common strategy to decrease charge-transfer complex formation between polymer chains, which can improve solubility and lower the dielectric constant without significantly compromising thermal properties. researchgate.net

The incorporation of this compound into a polyimide backbone would introduce both flexible aliphatic segments and bulky isopropyl groups. This combination is expected to influence the network architecture by increasing the free volume and disrupting the planarity of the polymer chains. This could lead to polyimides with enhanced solubility in organic solvents, lower dielectric constants, and potentially increased gas permeability, making them suitable for applications in microelectronics and gas separation membranes.

Interactive Table: Predicted Effects of Incorporating this compound into Polymers

| Polymer Type | Property Influenced | Expected Outcome |

|---|---|---|

| Polyamide | Crystallinity, Solubility | Decreased crystallinity, increased solubility |

| Polyurethane | Mechanical Properties | Modified phase separation, altered elasticity |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding "this compound" for the topics outlined in the user's request. Research and documentation for this particular compound in the areas of thermosetting polymers, specific supramolecular assemblies, and its role in chiral systems are not present in the public domain.

The requested article sections are:

Supramolecular Assemblies and Architectures

Chirality and Self-Assembly in Supramolecular Systems

No published studies, data tables, or detailed research findings could be retrieved for This compound corresponding to these specific applications.

Furthermore, the topic 6.3.3. Chirality and Self-Assembly appears inconsistent with the molecular structure of this compound. The molecule is achiral due to a plane of symmetry, and therefore cannot inherently exhibit chirality.

While information exists for analogous but structurally different compounds such as 2,2-Dimethylpropane-1,3-diamine google.comsigmaaldrich.comresearchgate.net and the parent 1,3-Diaminopropane wikipedia.orggoogle.com, extrapolating this data would not meet the requirement of focusing solely on this compound and would be scientifically speculative.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for the specified compound.

Advanced Spectroscopic and Characterization Techniques for 2,2 Di Propan 2 Yl Propane 1,3 Diamine

Solid-State Structural Elucidation

Solid-state analysis is crucial for understanding the three-dimensional arrangement of molecules in a crystalline lattice, which dictates many of a material's physical properties.

Single Crystal X-ray Diffraction for Polymorphism and Hydrogen Bonding Networks

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystal. For 2,2-di(propan-2-yl)propane-1,3-diamine, SC-XRD would be essential to:

Confirm Molecular Structure: Unambiguously verify the connectivity of the atoms, including the propane (B168953) backbone and the two isopropyl and two aminomethyl substituents at the C2 position.

Analyze Conformation: Determine the preferred spatial orientation of the flexible isopropyl and aminomethyl groups. The significant steric bulk would likely force the molecule into a specific, strained conformation.

Identify Hydrogen Bonding Networks: The two primary amine groups (-NH₂) are capable of acting as both hydrogen bond donors and acceptors. SC-XRD would map the intricate network of intermolecular N-H···N hydrogen bonds, which would be fundamental to the crystal packing. The geometry of these bonds (distances and angles) dictates the stability and properties of the solid.

Investigate Polymorphism: Polymorphs are different crystalline forms of the same compound. By growing crystals under various conditions (e.g., different solvents, temperatures), SC-XRD could identify if this compound exists in multiple polymorphic forms, each with unique packing and properties.

For comparison, the crystal structure of a related but simpler compound, 2,2-dimethyl-1,3-propanediamine (B1293695), has been studied in complex with other molecules, revealing how its amine groups coordinate and form hydrogen bonds. orgchemboulder.com

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the bulk material rather than a single crystal. For this compound, PXRD would be used to:

Identify Crystalline Phases: The resulting diffraction pattern serves as a "fingerprint" for the crystalline solid. It would be used to confirm that a synthesized batch consists of the desired crystalline phase.

Assess Purity: The presence of sharp peaks corresponding to a single phase would indicate a high degree of crystallinity and purity. The appearance of unexpected peaks would signal the presence of impurities or different polymorphs.

Verify Polymorphic Form: If SC-XRD identifies multiple polymorphs, PXRD would be the routine method to determine which form is present in a bulk sample.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing detailed information about its functional groups and chemical bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule. For this compound, these techniques would be expected to show characteristic peaks corresponding to its structural components. libretexts.orgoregonstate.edu

Expected Vibrational Modes:

N-H Vibrations: As a primary amine, it would exhibit two distinct N-H stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹. libretexts.org An N-H bending (scissoring) vibration would be expected around 1600 cm⁻¹. orgchemboulder.comlibretexts.org

C-H Vibrations: Stretching vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the isopropyl and propane backbone would appear just below 3000 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ region of the IR spectrum. orgchemboulder.com

C-C Vibrations: Skeletal vibrations from the carbon backbone would be present in the fingerprint region of the spectra.

The table below outlines the general regions for these characteristic vibrations based on known data for primary amines. orgchemboulder.comlibretexts.orgoregonstate.edu

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1580 - 1650 | IR |

| Primary Amine (-NH₂) | Wagging | 665 - 910 | IR |

| Alkyl (C-H) | Stretching | 2850 - 2960 | IR, Raman |

| Aliphatic Amine (C-N) | Stretching | 1020 - 1250 | IR |

In-situ ATR-FTIR for Reaction Monitoring

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is an invaluable technique for monitoring chemical reactions in real-time without the need for sample extraction. If this compound were used in a reaction (for example, in polymerization), in-situ ATR-FTIR could track the progress by:

Monitoring Reactant Consumption: The characteristic peaks of the primary amine groups (e.g., N-H bending at ~1600 cm⁻¹) would decrease in intensity as the diamine is consumed.

Tracking Product Formation: New peaks corresponding to the newly formed bonds (e.g., an amide C=O stretch if reacted with a carboxylic acid) would appear and grow over time. This provides kinetic data on the reaction rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

For this compound, due to the molecule's symmetry, a specific number of unique signals would be expected in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

Chemical Environments: Protons in different electronic environments will resonate at different chemical shifts. One would expect distinct signals for the -NH₂ protons, the -CH₂- protons adjacent to the amine, the -CH- proton of the isopropyl group, and the -CH₃ protons of the isopropyl group.

Signal Splitting (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons would split the signals into characteristic patterns (e.g., doublets, triplets, multiplets), helping to confirm the connectivity of the atoms.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the ratio of protons in the molecule. For example, the ratio of methyl protons to methine (-CH-) protons in the isopropyl groups would be 6:1.

¹³C NMR Spectroscopy:

Unique Carbon Signals: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments. Due to symmetry, one would expect signals for the -CH₂- carbons, the central quaternary carbon, the -CH- carbon of the isopropyl group, and the -CH₃ carbons of the isopropyl group.

Chemical Shifts: The chemical shift values provide information about the type of carbon. Carbons bonded to the electronegative nitrogen atom (-CH₂-N) would be shifted downfield compared to simple alkane carbons. libretexts.org

The following table provides estimated chemical shift ranges for the different proton and carbon environments in this compound, based on general values for aliphatic amines. libretexts.orgoregonstate.edulibretexts.org

| Atom Type | Environment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Hydrogen | NH ₂ | 0.5 - 5.0 (broad) | N/A |

| Hydrogen | -C H₂-NH₂ | 2.3 - 3.0 | N/A |

| Hydrogen | -C H-(CH₃)₂ | 1.5 - 2.5 | N/A |

| Hydrogen | -CH-(C H₃)₂ | 0.8 - 1.2 | N/A |

| Carbon | -C H₂-NH₂ | N/A | 30 - 50 |

| Carbon | -C (CH(CH₃)₂)₂ | N/A | 35 - 50 (Quaternary) |

| Carbon | -C H-(CH₃)₂ | N/A | 25 - 45 |

| Carbon | -CH-(C H₃)₂ | N/A | 15 - 25 |

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of this compound. Both ¹H and ¹³C NMR are instrumental in verifying the connectivity and chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum of the related compound 2,2-dimethyl-1,3-propanediamine, distinct signals corresponding to the different proton environments are observed. chemicalbook.com The protons of the two methyl groups (CH₃) are chemically equivalent and thus produce a single, strong signal. The methylene protons (CH₂) adjacent to the amine groups are also equivalent to each other, as are the amine protons (NH₂), each giving rise to their own characteristic signals. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure. docbrown.info For instance, in a typical spectrum, the ratio of the integrated signal intensities would correspond to the 6 protons of the methyl groups, the 4 protons of the methylene groups, and the 4 protons of the amine groups.

Similarly, the ¹³C NMR spectrum provides critical information about the carbon framework. For 2,2-dimethyl-1,3-propanediamine, the spectrum shows distinct peaks for the non-equivalent carbon atoms. docbrown.info This includes a signal for the quaternary carbon atom, a signal for the two equivalent methyl carbons, and a signal for the two equivalent methylene carbons. The chemical shifts of these signals are indicative of their electronic environment within the molecule.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | ~ 0.9 - 1.2 | ~ 20 - 30 |

| CH(CH₃)₂ | ~ 2.5 - 3.0 (methine) | ~ 45 - 55 (methine) |

| CH₂NH₂ | ~ 2.5 - 2.8 | ~ 40 - 50 |

| NH₂ | ~ 1.0 - 2.0 (broad) | - |

| C(CH₃)₂ | ~ 30 - 40 (quaternary) |

Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Variable Temperature NMR for Conformational Studies and Dynamic Processes

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio. For this compound, mass spectrometry would confirm its molecular weight of 158.28 g/mol . echemi.com The electron ionization (EI) mass spectrum of the related compound 1,3-propanediamine shows characteristic fragmentation patterns that can be used for its identification. nist.gov In the case of this compound, fragmentation would likely involve the loss of isopropyl groups and cleavage of the C-C bonds within the propane backbone. The analysis of these fragment ions provides valuable information for confirming the molecular structure.

Interactive Data Table: Key Mass Spectrometry Data for Diamines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |

| 1,3-Propanediamine | C₃H₁₀N₂ | 74.12 | 30, 44, 56, 74 |

| 2,2-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | 102.18 | 44, 58, 87, 102 |

| This compound | C₉H₂₂N₂ | 158.28 | Predicted: 43, 72, 115, 143, 158 |

Note: The fragmentation peaks for this compound are predicted based on common fragmentation patterns of similar compounds.

Electron Microscopy and Thermal Analysis for Morphological and Stability Assessment (SEM, TEM, TG/DTA)

Electron microscopy and thermal analysis are essential for characterizing the morphology and thermal stability of materials derived from this compound, particularly in the context of polymers or coordination complexes.

Scanning Electron Microscopy (SEM) would be employed to study the surface topography and morphology of solid samples. For instance, if this diamine is used to synthesize polymers, SEM could reveal details about the polymer's surface texture, porosity, and particle size distribution.

Transmission Electron Microscopy (TEM) provides higher resolution images and is used to investigate the internal structure of materials. In the case of metal complexes formed with this diamine, TEM could be used to visualize the size, shape, and distribution of the complex particles.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to assess the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water. DTA measures the temperature difference between a sample and a reference material, revealing information about phase transitions such as melting and boiling points, as well as exothermic or endothermic decomposition processes. For 2,2-dimethyl-1,3-propanediamine, a related compound, the melting point is reported to be in the range of 29-31 °C and the boiling point between 152-154 °C. sigmaaldrich.com

Electron Paramagnetic Resonance (EPR) for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, it can form complexes with paramagnetic metal ions. EPR spectroscopy is an invaluable tool for studying these metal complexes. copernicus.orgnih.gov The EPR spectrum can provide detailed information about the electronic structure of the metal center, the coordination environment provided by the diamine ligand, and the nature of the metal-ligand bonding. nih.gov By analyzing the g-tensor and hyperfine coupling constants from the EPR spectrum, one can deduce the oxidation state of the metal, the geometry of the complex, and the degree of covalency in the metal-ligand bonds. nih.gov

Future Directions and Emerging Research Avenues for 2,2 Di Propan 2 Yl Propane 1,3 Diamine

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The future synthesis of 2,2-di(propan-2-yl)propane-1,3-diamine is likely to be guided by the principles of green chemistry, emphasizing atom economy and the use of renewable resources. Current industrial production of many amines often involves multi-step processes with significant waste generation. Future research will likely focus on developing more direct and environmentally benign synthetic pathways.

Key research avenues include:

Biocatalytic and Bio-based Routes: A significant shift towards sustainability involves utilizing renewable raw materials for diamine synthesis. Research into microbial factories, such as engineered Escherichia coli or Corynebacterium glutamicum, could establish biosynthetic pathways to produce diamine precursors from renewable feedstocks like glucose or lignocellulose. These methods offer the potential for milder reaction conditions and reduced environmental impact compared to traditional chemical synthesis.

Catalytic C-H Amination: Direct C-H amination strategies represent a highly atom-economical approach to forming C-N bonds. Future work could explore the rhodium-catalyzed intramolecular C-H insertion of bespoke sulfamide substrates, which has been shown to be an effective method for creating 1,3-diamine structures. Adapting this technology for sterically hindered substrates like those required for this compound would be a significant advancement.

Reductive Amination with Green Reductants: The direct reductive amination of ketones is an atom-economical method for synthesizing sterically hindered amines. Future methodologies could focus on using green deoxygenating agents, such as carbon monoxide, in rhodium- or ruthenium-catalyzed systems to avoid stoichiometric waste.

Isocyanate-Free Synthesis of Derivatives: For derivatives like polyureas, green synthesis methods that avoid the use of toxic isocyanates are highly desirable. Research into the direct reaction of diamines with carbon dioxide, potentially catalyzed by functional ionic liquids, offers a promising sustainable alternative for creating polymers from this compound.

The table below outlines potential sustainable synthetic strategies applicable to 1,3-diamines.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for 1,3-Diamines

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

|---|---|---|

| Biocatalysis | Use of engineered microorganisms or enzymes. | Utilizes renewable feedstocks; mild reaction conditions; high selectivity. |

| C-H Amination | Direct functionalization of C-H bonds. | High atom economy; potentially shorter synthetic routes. |

| Direct Reductive Amination | One-pot reaction of a ketone, amine, and reducing agent. | Atom-efficient; applicable to sterically hindered targets. |

| CO2 as Feedstock | Use of CO2 as a C1 source for derivatives. | Utilizes a renewable and abundant carbon source; avoids toxic reagents like phosgene. |

Expanding the Catalytic Repertoire of Metal-Diamine Complexes with Emphasis on Stereoselectivity

Chiral diamines are highly valuable ligands in asymmetric catalysis. The bulky isopropyl groups of this compound could create a well-defined chiral pocket around a metal center, making its metal complexes prime candidates for catalysts in stereoselective transformations.

Future research in this area should focus on:

Asymmetric Synthesis: C₂-symmetric diamines and their derivatives are effective organocatalysts for a variety of asymmetric reactions, including aldol (B89426), Michael, and Mannich reactions. The development of chiral variants of this compound and their application as ligands for transition metals like copper, palladium, and rhodium could lead to highly enantioselective catalysts. The steric hindrance provided by the diamine could be crucial for achieving high levels of stereocontrol.

Cross-Coupling Reactions: Diamine ligands have proven effective in copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, by enabling milder reaction conditions. The strong σ-donating ability and steric profile of this compound could stabilize catalytic intermediates and promote challenging cross-coupling processes, including the amination of aryl chlorides.

Polymerization Catalysis: The defined geometry of metal-diamine complexes can influence the stereochemistry of polymerization reactions. Exploring complexes of this compound as catalysts for reactions like ring-opening polymerization could yield polymers with controlled tacticity and novel material properties.

The following table presents examples of catalytic reactions where sterically hindered or C₂-symmetric diamine ligands have shown significant promise, suggesting potential applications for complexes of this compound.

Table 2: Potential Asymmetric Catalytic Applications for Metal Complexes

| Reaction Type | Metal Center | Role of Diamine Ligand | Expected Outcome with this compound |

|---|---|---|---|

| Mannich Reaction | Organocatalysis | Creates a chiral environment to control the approach of nucleophile and electrophile. | High diastereo- and enantioselectivity in the formation of β-amino carbonyl compounds. |

| Allylic Amination | Palladium | Controls the enantioselectivity of the nucleophilic attack on the π-allyl intermediate. | Access to optically active, polyfunctionalized diamines. |

| Reductive Coupling | Copper | Governs the stereoselective formation of C-C bonds between imines and other synthons. | Synthesis of chiral 1,2-diamino synthons as single stereoisomers. |

| Aryl Amination | Copper/Palladium | Stabilizes the metal center and facilitates oxidative addition and reductive elimination. | Efficient coupling of challenging substrates under milder conditions. |

Advanced Computational Modeling for Predictive Design of Diamine-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of catalytic systems. Applying these methods to this compound can accelerate the discovery of its applications.

Emerging research avenues include:

Ligand Design and Catalyst Screening: DFT calculations can be used to model the coordination of this compound with various transition metals. These models can predict geometric structures, binding energies, and electronic properties of the resulting complexes. This in silico screening can identify the most promising metal-ligand combinations for specific catalytic reactions before undertaking extensive experimental work.

Mechanism Elucidation: Computational studies can map out the reaction pathways for catalytic cycles involving diamine complexes. By calculating the energies of transition states and intermediates, researchers can gain insight into the factors controlling reaction rates and selectivity. This understanding is crucial for optimizing reaction conditions and catalyst structure.

Predictive Modeling for Stereoselectivity: For asymmetric catalysis, computational models can elucidate the origin of enantioselectivity by analyzing the non-covalent interactions within the catalyst-substrate transition state. Such models could predict how the specific steric bulk of this compound influences the stereochemical outcome of a reaction, guiding the rational design of more effective catalysts.

Table 3: Computational Approaches for Diamine System Design

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and energy calculations of metal-diamine complexes. | Stable conformations, binding affinities, electronic structure (HOMO/LUMO levels). |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra. | Prediction of optical properties for sensor applications. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of diamine-based polymers or materials. | Conformational flexibility, solvent effects, and interactions in larger systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of catalysts with their performance. | Predictive models for catalyst efficiency and selectivity. |

Innovative Applications in Smart Materials, Sensors, and Responsive Systems

The unique structural and electronic properties of diamines make them valuable components in the design of functional materials. The incorporation of the bulky and conformationally constrained this compound unit into larger molecular architectures could lead to novel materials with tailored properties.

Future research directions in this area are:

Fluorescent Sensors: Diamine moieties can act as recognition sites in fluorescent chemosensors. Research could focus on integrating this compound into fluorophore systems, such as those based on tetraphenylethylene (TPE), to create sensors that exhibit a "turn-on" fluorescence response upon binding to specific analytes. The steric environment around the amine groups could impart high selectivity for target molecules. Another approach involves using the diamine as a reactive site that, upon reaction with an analyte like phosgene, alters the intramolecular charge transfer (ICT) properties of a fluorescent probe, leading to a detectable signal.

Stimuli-Responsive Polymers: Diamines are key building blocks for polymers like polyamides and polyureas. Incorporating the rigid and bulky this compound unit into polymer backbones could create materials that respond to external stimuli such as pH, temperature, or light. The steric hindrance could affect chain packing and intermolecular interactions, leading to unique mechanical or optical responses.

Supramolecular Assemblies: The two amine groups can participate in hydrogen bonding and coordination chemistry, making this compound an interesting building block for supramolecular structures. Research could explore its use in forming metal-organic frameworks (MOFs), molecular cages, or self-assembled monolayers where the steric bulk can be used to control the pore size, guest binding properties, or surface characteristics of the resulting assembly.

Table 4: Potential Applications in Materials Science

| Application Area | Design Principle | Potential Role of this compound |

|---|---|---|

| Fluorescent Sensors | Analyte binding or reaction induces a change in fluorescence. | Provides a sterically-defined binding pocket for selective analyte recognition. |

| Smart Polymers | Incorporation of responsive units into a polymer chain. | The bulky group can influence chain mobility and responsiveness to stimuli like pH or temperature. |

| Metal-Organic Frameworks (MOFs) | Use as an organic linker to connect metal nodes. | The steric hindrance can control the framework topology and pore dimensions, affecting gas sorption or separation properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Di(propan-2-yl)propane-1,3-diamine and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via enzymatic desymmetrization and multi-step organic reactions. For example, enzymatic alkoxycarbonylation using Amano PS lipase at 30°C in 2-Me-THF solvent achieves enantioselective carbamate formation (82% ee, improved to 88% ee post-crystallization) . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are also effective for synthesizing triazole-functionalized derivatives, followed by HCl-mediated deprotection (95% yield) .

Q. How is the enantiomeric purity of this compound derivatives validated experimentally?

- Methodological Answer : Enantiomeric excess (ee) is typically determined using chiral HPLC or polarimetry. Crystallization as tartrate salts can enhance optical purity, as demonstrated in carbamate derivatives . X-ray crystallography (e.g., SHELX-90 phase annealing) resolves absolute configurations for structurally ambiguous compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy verifies functional groups like amines. For coordination complexes, UV-Vis and Electron Paramagnetic Resonance (EPR) are used to study electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity in enzymatic syntheses of derivatives?

- Methodological Answer : Key parameters include solvent polarity (e.g., 2-Me-THF vs. THF), enzyme loading, and temperature. Amano PS lipase exhibits higher activity at 30°C, while solvent screening minimizes byproducts. Computational modeling (e.g., DFT) predicts enzyme-substrate interactions to guide rational optimization .

Q. What strategies resolve contradictions in kinetic data for asymmetric transformations involving this diamine?

- Methodological Answer : Discrepancies in rate constants or ee values may arise from competing reaction pathways. Use time-resolved spectroscopy or isotopic labeling (e.g., ¹⁵N NMR) to track intermediate formation. Statistical tools like Michaelis-Menten analysis differentiate catalytic efficiency (kcat/KM) from substrate inhibition effects .

Q. How are multi-step syntheses of amino-substituted derivatives designed to minimize side reactions?

- Methodological Answer : Protecting groups (e.g., tert-butyl carbamates) prevent amine oxidation during intermediate steps. For example, di-tert-butyl dicarbonate (Boc₂O) protects amines prior to CuAAC, followed by HCl deprotection . Reductive amination or hydrogenation (e.g., H₂/Pd-C) ensures selective reduction of nitro or imine groups without over-reduction .

Q. What computational methods predict the coordination behavior of propane-1,3-diamine ligands in metal complexes?

- Methodological Answer : Density Functional Theory (DFT) calculates ligand-metal binding energies and orbital interactions. For example, N,N’-bis-(2-hydroxybenzyl)propane-1,3-diamine (H2L2) forms stable Mn(III) complexes with distinct magnetic properties, validated via EPR and magnetic susceptibility data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.